molecular formula C16H30N2O2 B2429578 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide CAS No. 953930-56-8

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2429578
CAS No.: 953930-56-8
M. Wt: 282.428
InChI Key: KLUAHUXMEVYIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-20-12-11-18-9-7-14(8-10-18)13-17-16(19)15-5-3-2-4-6-15/h14-15H,2-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUAHUXMEVYIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide is unique due to its specific structure, which combines the piperidine ring with a methoxyethyl group and a cyclohexanecarboxamide moiety. This unique combination of functional groups may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H24N2O\text{C}_{15}\text{H}_{24}\text{N}_2\text{O}

It contains a cyclohexane moiety, a piperidine ring substituted with a methoxyethyl group, and a carboxamide functional group. This unique structure suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. For example, the related compound WAY 100635 has been shown to act as a potent antagonist at 5-HT1A receptors, which are crucial in modulating neurotransmission in the central nervous system (CNS) .

1. Antagonistic Effects on Serotonin Receptors

Studies have demonstrated that compounds structurally related to this compound exhibit significant antagonistic effects on serotonin receptors. For instance, WAY 100635 has been reported to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN), suggesting that similar compounds may modulate serotonergic signaling .

2. Dopamine Receptor Affinity

The compound's structural characteristics suggest it may also interact with dopamine receptors. Research on related piperazine derivatives indicates that they possess affinity for dopamine D2 receptors, which are implicated in various neurological conditions . The binding affinity of these compounds can be quantitatively assessed using competitive displacement assays.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Serotonin AntagonismIncreases firing rate of serotonergic neurons
Dopamine Receptor BindingAffinity for D2 receptors; potential for neuropharmacological effects
Modulation of NeurotransmissionInvolvement in CNS signaling pathwaysGeneral knowledge

Case Study: Neuropharmacological Evaluation

In a study evaluating the neuropharmacological properties of related compounds, researchers synthesized various derivatives and assessed their effects on neurotransmitter systems. One notable finding was that certain piperidine derivatives exhibited significant modulation of dopamine receptor activity, leading to enhanced understanding of their potential therapeutic applications in treating disorders such as schizophrenia and depression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.